![molecular formula C16H18BrClFNO B4230524 (5-bromo-2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride](/img/structure/B4230524.png)
(5-bromo-2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride
Overview
Description
(5-bromo-2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride is a chemical compound that has gained attention in scientific research due to its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of (5-bromo-2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the formation of amyloid plaques in the brain. This compound has been shown to target specific pathways and receptors that are implicated in these diseases.
Biochemical and Physiological Effects:
Studies have shown that (5-bromo-2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride has a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells and reduce the formation of amyloid plaques in the brain. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One advantage of using (5-bromo-2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride in lab experiments is its specificity for certain receptors and pathways, which allows for targeted studies. However, a limitation of this compound is its potential toxicity, which may require careful handling and dosing in experiments.
Future Directions
There are several future directions for research on (5-bromo-2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, research could explore the use of this compound in combination with other drugs for enhanced therapeutic effects. Finally, studies could focus on optimizing the synthesis method and developing new analogues of this compound for improved efficacy and reduced toxicity.
In conclusion, (5-bromo-2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride is a promising compound for scientific research due to its potential use in the treatment of various diseases. Its specificity for certain receptors and pathways, as well as its biochemical and physiological effects, make it a valuable tool for targeted studies. However, careful handling and dosing may be required due to its potential toxicity. Further research is needed to fully explore the therapeutic potential of this compound and its analogues.
Scientific Research Applications
(5-bromo-2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Research has shown that this compound has the ability to inhibit the growth of cancer cells and prevent the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease.
properties
IUPAC Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFNO.ClH/c1-2-20-16-8-5-14(17)9-13(16)11-19-10-12-3-6-15(18)7-4-12;/h3-9,19H,2,10-11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRWQVQDUKHZEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CNCC2=CC=C(C=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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